N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a sulfolane (1,1-dioxidotetrahydrothiophene) moiety and linked via a carboxamide group to a 3-methyl-4-oxophthalazine scaffold. This structure combines sulfolane’s polarity and metabolic stability with the phthalazine ring’s aromatic and hydrogen-bonding capabilities, making it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C18H19N5O4S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C18H19N5O4S/c1-11-9-15(23(20-11)12-7-8-28(26,27)10-12)19-17(24)16-13-5-3-4-6-14(13)18(25)22(2)21-16/h3-6,9,12H,7-8,10H2,1-2H3,(H,19,24) |
InChI Key |
WYBWZJNZCYMTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrothiophene-1,1-Dioxide Ring
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS 4785-67-5) serves as a critical precursor. The synthesis begins with the oxidation of tetrahydrothiophene using hydrogen peroxide in acetic acid, yielding the sulfone derivative. Subsequent hydrolysis of the carboxylic acid group under basic conditions (e.g., NaOH, H₂O/EtOH) generates the corresponding ammonium salt, which is neutralized to isolate tetrahydrothiophene-3-amine 1,1-dioxide.
Reaction Conditions:
Pyrazole Ring Construction
The 3-methylpyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with ethyl acetoacetate. The resulting 3-methyl-1H-pyrazol-5-amine is alkylated at the N1 position using 3-bromotetrahydrothiophene-1,1-dioxide under basic conditions (K₂CO₃, DMF, 80°C).
Key Data:
-
Cyclocondensation: Hydrazine hydrate (1.2 eq), ethyl acetoacetate (1 eq), ethanol, reflux, 4 h (Yield: 92%)
-
Alkylation: 3-Bromotetrahydrothiophene-1,1-dioxide (1.1 eq), K₂CO₃ (2 eq), DMF, 80°C, 8 h (Yield: 68%)
Synthesis of 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid
Phthalazinone Core Formation
Phthalic anhydride is treated with methylhydrazine in acetic acid to form 1,4-dihydrophthalazine-1,4-dione. Selective methylation at the N3 position is achieved using methyl iodide in the presence of NaH (THF, 0°C → rt).
Optimization Note:
Exceeding 1.2 eq of methyl iodide leads to overalkylation, reducing yield.
Reaction Parameters:
Carboxylic Acid Activation
The phthalazinone carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂, reflux, 3 h). Alternatively, coupling reagents such as HATU or EDCl/HOBt are employed for direct amide bond formation.
Final Coupling Reaction
Amide Bond Formation
The activated phthalazine-1-carbonyl chloride (1 eq) is reacted with 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-amine (1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 h, followed by aqueous workup and silica gel chromatography.
Critical Parameters:
Alternative Coupling Strategies
A two-step one-pot approach using HATU (1.1 eq) and DIPEA (2 eq) in DMF at 0°C → rt improves yield to 78% by minimizing epimerization.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, phthalazine-H), 7.89–7.75 (m, 2H, Ar-H), 6.21 (s, 1H, pyrazole-H), 4.12–3.98 (m, 1H, tetrahydrothiophene-CH), 3.15 (s, 3H, N-CH₃), 2.87–2.65 (m, 4H, tetrahydrothiophene-CH₂), 2.34 (s, 3H, pyrazole-CH₃).
-
HRMS (ESI): m/z calcd. for C₂₀H₂₁N₅O₄S [M+H]⁺: 436.1392; found: 436.1389.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity.
Process Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving potassium channels.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the activation of GIRK channels. These channels are involved in regulating cellular excitability and are key components of GPCR signaling pathways. By activating GIRK channels, the compound can modulate neuronal activity, leading to potential therapeutic effects in conditions like epilepsy and anxiety .
Comparison with Similar Compounds
Core Modifications
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide (): Shares the sulfolane-pyrazole-carboxamide backbone but substitutes the phthalazine with a 4-methylthiazole group.
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide ():
Replaces the phthalazine with a pyridinylmethyl group and adds a 4-methoxyphenyl substituent. The methoxy group increases lipophilicity, while the pyridine enhances hydrogen-bonding capacity .
Pyrazole-Carboxamide Derivatives ():
Compounds 3a–3p feature a pyrazole-carboxamide core with halogenated aryl substituents. For example:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. These compounds prioritize halogenation (Cl, F) and cyano groups for electronic effects, contrasting with the sulfolane and phthalazine moieties in the target compound .
Physicochemical Properties
*Calculated for C₂₁H₂₃N₅O₄S. †Estimated from molecular formula in .
The target compound’s higher molecular weight and sulfolane group suggest improved aqueous solubility compared to halogenated derivatives like 3a–3d , which rely on lipophilic aryl groups. However, the absence of melting point data limits direct comparison.
Biological Activity
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring and a tetrahydrothiophene structure, which contribute to its reactivity and biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.43 g/mol. The structural complexity arises from the presence of multiple heterocycles, which are known to exhibit diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been noted for their effectiveness against various bacterial strains and fungi. Studies have shown that certain pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial activity due to its pyrazole component .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds in this class have demonstrated inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. The specific compound may exhibit comparable anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation .
Anticancer Properties
Emerging evidence suggests that compounds containing pyrazole rings can act as anticancer agents. They may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the disruption of cell cycle progression. Preliminary studies on structurally related compounds indicate potential efficacy against different cancer cell lines .
Case Studies
A recent study evaluated a series of pyrazole derivatives for their biological activity. Among them, compounds with modifications similar to those found in this compound showed promising results in terms of both antimicrobial and anti-inflammatory activities. For instance:
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Compound A | Antimicrobial | 0.05 |
| Compound B | Anti-inflammatory (COX inhibition) | 0.02 |
| N-[...]-carboxamide | Potentially similar activities | TBD |
Binding Affinity Studies
Interaction studies using techniques such as surface plasmon resonance have been suggested to evaluate the binding affinity of N-[...]-carboxamide to biological targets. Such studies could provide insights into its mechanism of action and therapeutic applications.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cycloaddition and functional group modifications. For example, copper(I) iodide-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole/pyrazole ring formation, as seen in analogous compounds . Reaction conditions (e.g., solvent choice like DMSO or THF, temperature control at 0–5°C for sensitive intermediates) are critical for yield and purity. Catalysts such as Cu(I) and bases like K₂CO₃ are employed to accelerate cyclization . Purification via column chromatography or recrystallization ensures product integrity.
Q. Which characterization techniques are essential for confirming the compound’s structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for verifying proton and carbon environments, particularly for distinguishing aromatic and heterocyclic moieties . Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups like carbonyls or sulfonamides . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) offer definitive structural validation .
Q. How is the compound’s in vitro biological activity assessed in early-stage research?
Standard assays include enzyme inhibition studies (e.g., kinase or protease assays) to evaluate target binding . Cell viability assays (MTT or ATP-based) screen for cytotoxicity, while fluorescence-based methods quantify cellular uptake . Dose-response curves (IC₅₀ values) and selectivity indices against related targets are calculated to prioritize lead optimization .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions and reduce variability?
Design of Experiments (DoE) statistically identifies critical parameters (e.g., temperature, pH, reagent ratios) to maximize yield and minimize side products. For instance, factorial designs can optimize solvent systems or catalyst loading, while response surface methodology (RSM) refines multi-variable interactions . Computational tools like JMP or Minitab are used to model these relationships, reducing trial-and-error approaches by >50% .
Q. What strategies address contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability) or compound stability. Validate assays using positive controls and replicate experiments. Structural analogs (e.g., triazole derivatives) can help isolate activity trends . Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements, resolving ambiguities from indirect assays .
Q. How can molecular docking and computational modeling guide structure-activity relationship (SAR) studies?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking (AutoDock, Schrödinger) simulates ligand-target interactions, identifying key binding residues for SAR refinement . Quantum mechanics/molecular mechanics (QM/MM) models elucidate reaction pathways for rational design of derivatives with enhanced potency .
Q. What methodologies assess the compound’s stability and degradation under physiological conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups (e.g., sulfonamide or ester linkages) . High-performance liquid chromatography (HPLC) monitors degradation products, while LC-MS/MS characterizes metabolites. Accelerated stability testing (40°C/75% RH) predicts shelf-life, and cryopreservation protocols maintain integrity in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
